molecular formula C11H13N3OS2 B2638684 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 1396862-16-0

1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No. B2638684
CAS RN: 1396862-16-0
M. Wt: 267.37
InChI Key: AHXRPDPCQTZXPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea, also known as MTT, is a yellow tetrazolium salt that is widely used in scientific research as a marker of cell viability and proliferation. MTT is a commonly used reagent in cell biology, biochemistry, and pharmacology, and it has a variety of applications in these fields.

Scientific Research Applications

Synthesis and Derivative Formation

A New Convenient Way to Synthesize Thiadiazolyl Urea Derivatives : This research describes a simple and efficient method for synthesizing 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas, leveraging microwave irradiation for enhanced reaction efficiency. The significance of this work lies in the development of new chemical entities with potential biological activities, underscoring the versatility of urea derivatives in medicinal chemistry (Li & Chen, 2008).

Biological Evaluation

Anticancer and Antimicrobial Properties : Several studies focus on the synthesis and biological evaluation of urea derivatives, exploring their anticancer and antimicrobial activities. For instance, urea derivatives have been evaluated for their antiproliferative effects against various cancer cell lines, demonstrating significant activity which suggests their potential as anticancer agents. Similarly, antimicrobial activities against a range of bacterial and fungal pathogens have been reported, highlighting the therapeutic potential of these compounds in treating infectious diseases (Shankar et al., 2017).

Molecular Docking and Computational Studies

Molecular Docking and Anticonvulsant Activity : Research into the anticonvulsant properties of urea/thiourea derivatives, supported by molecular docking studies, provides insights into their mechanism of action and potential therapeutic applications in epilepsy and seizure disorders. These studies demonstrate the importance of computational methods in drug design and development, especially for identifying compounds with specific biological targets (Thakur et al., 2017).

Structural and Conformational Studies

X-ray Crystallography and Computational Analysis : The structural analysis of aminothiazole derivatives, including X-ray crystallography and DFT studies, elucidates the molecular conformation, electronic structure, and potential reactivity of these compounds. Such detailed structural insights are crucial for understanding the interaction of these molecules with biological targets and for guiding the design of new derivatives with enhanced biological activities (Adeel et al., 2017).

properties

IUPAC Name

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS2/c1-7-9(17-8(2)13-7)6-12-11(15)14-10-4-3-5-16-10/h3-5H,6H2,1-2H3,(H2,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXRPDPCQTZXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CNC(=O)NC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(thiophen-2-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.